molecular formula C20H18O6 B8262313 2(3H)-Furanone, dihydro-3,4-dipiperonyl-, trans-(-)- CAS No. 580-73-4

2(3H)-Furanone, dihydro-3,4-dipiperonyl-, trans-(-)-

Cat. No.: B8262313
CAS No.: 580-73-4
M. Wt: 354.4 g/mol
InChI Key: DDWGQGZPYDSYEL-CABCVRRESA-N
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Description

2(3H)-Furanone, dihydro-3,4-dipiperonyl-, trans-(-)- is an organic compound belonging to the furanone family Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-3,4-dipiperonyl-, trans-(-)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the furanone ring.

    Reduction and Substitution Reactions: These reactions may be employed to introduce the dihydro and dipiperonyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification Techniques: Employing methods such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-3,4-dipiperonyl-, trans-(-)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and biological activity.

    Industry: Applications in materials science and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-3,4-dipiperonyl-, trans-(-)- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Affecting signaling pathways that regulate cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, dihydro-3,4-dipiperonyl-, cis-(-)-: A stereoisomer with different spatial arrangement.

    2(3H)-Furanone, dihydro-3,4-dipiperonyl-, trans-(+)-: An enantiomer with opposite optical activity.

Uniqueness

2(3H)-Furanone, dihydro-3,4-dipiperonyl-, trans-(-)- is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity

Properties

IUPAC Name

(3S,4S)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15H,5-6,9-11H2/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWGQGZPYDSYEL-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451491
Record name (3S,4S)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

580-73-4
Record name (3S,4S)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(3H)-Furanone, dihydro-3,4-dipiperonyl-, trans-(-)-
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2(3H)-Furanone, dihydro-3,4-dipiperonyl-, trans-(-)-
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2(3H)-Furanone, dihydro-3,4-dipiperonyl-, trans-(-)-
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2(3H)-Furanone, dihydro-3,4-dipiperonyl-, trans-(-)-
Reactant of Route 6
2(3H)-Furanone, dihydro-3,4-dipiperonyl-, trans-(-)-

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